N-methylquinoxalin-2-amine

Description

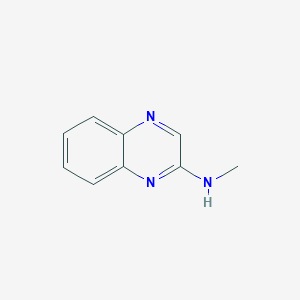

Structure

3D Structure

Properties

IUPAC Name |

N-methylquinoxalin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c1-10-9-6-11-7-4-2-3-5-8(7)12-9/h2-6H,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILHBRNLXKVETML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC2=CC=CC=C2N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30325899 | |

| Record name | N-methylquinoxalin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30325899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6479-17-0 | |

| Record name | NSC521685 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521685 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-methylquinoxalin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30325899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for elucidating the carbon-hydrogen framework of N-methylquinoxalin-2-amine.

The proton NMR (¹H NMR) spectrum is anticipated to provide distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the quinoxaline (B1680401) ring are expected to appear in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effects of the aromatic system. Their specific chemical shifts and coupling patterns (doublets, triplets, or multiplets) would depend on their position and relationship to adjacent protons. The proton on the amine nitrogen (N-H) would likely appear as a broad singlet, the chemical shift of which can be highly variable depending on solvent and concentration. The three protons of the N-methyl group are expected to be observed as a sharp singlet in the upfield region, characteristic of methyl groups attached to a nitrogen atom.

Expected ¹H NMR Data for this compound Data is based on theoretical predictions and typical values for similar structural motifs.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H (Quinoxaline Ring) | 7.0 - 8.5 | Multiplet (m) | N/A |

| Amine-H (N-H) | Variable | Broad Singlet (br s) | N/A |

| Methyl-H (N-CH₃) | ~2.8 - 3.2 | Singlet (s) | N/A |

The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments within this compound. The carbon atoms of the quinoxaline ring are expected to resonate in the downfield region of the spectrum, typically between 120 and 160 ppm. The carbon atom directly attached to the two nitrogen atoms (C2) would likely be the most deshielded. The N-methyl carbon is anticipated to produce a signal in the upfield region, consistent with aliphatic carbons bonded to a heteroatom.

Expected ¹³C NMR Data for this compound Data is based on theoretical predictions and typical values for similar structural motifs.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aromatic-C (Quinoxaline Ring) | 120 - 160 |

| Methyl-C (N-CH₃) | ~25 - 35 |

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be employed.

COSY: This experiment would reveal proton-proton couplings, helping to establish the connectivity of the protons on the aromatic ring.

HSQC: This technique would correlate each proton with its directly attached carbon atom, allowing for the definitive assignment of carbon signals based on the already assigned proton signals.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₉H₉N₃), the nominal molecular weight is 159 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 159. In accordance with the nitrogen rule, the odd nominal molecular mass corresponds to the presence of an odd number of nitrogen atoms (three in this case).

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the precise elemental formula. The calculated exact mass for [M+H]⁺ would be used to confirm the composition as C₉H₁₀N₃⁺. Fragmentation patterns observed in the mass spectrum would offer further structural insights, potentially showing the loss of a methyl radical (•CH₃) or other characteristic fragments of the quinoxaline core.

Vibrational Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to display several characteristic absorption bands. A key feature would be the N-H stretching vibration of the secondary amine, which typically appears as a single, sharp band in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would be observed just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the quinoxaline ring system would likely produce a series of bands in the 1500-1650 cm⁻¹ region.

Expected FTIR Data for this compound Data is based on theoretical predictions and typical values for similar functional groups.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretch (Secondary Amine) | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| C=N / C=C Stretch (Aromatic Ring) | 1500 - 1650 |

| C-N Stretch | 1250 - 1350 |

Raman Spectroscopy

Detailed Raman spectroscopic data for this compound is not extensively reported in peer-reviewed literature. However, analysis of related quinoxaline structures allows for a theoretical prediction of its characteristic vibrational modes. It is anticipated that the Raman spectrum would be characterized by prominent peaks corresponding to the stretching and bending vibrations of the quinoxaline core and the methylamino substituent.

Key expected vibrational modes would include:

C-H stretching vibrations of the aromatic rings and the methyl group.

C=N and C=C stretching vibrations within the quinoxaline ring system.

Ring breathing and deformation modes of the bicyclic structure.

N-H bending and C-N stretching vibrations of the methylamino group.

A study on the vibrational spectroscopy of quinoxalin-2-ones has highlighted the utility of Raman spectroscopy in differentiating between closely related structures and understanding the extent of molecular conjugation. uctm.edunih.gov Similar methodologies could be applied to this compound to elucidate its structural nuances.

Electronic Absorption and Emission Spectroscopy (UV-Vis Spectroscopy)

The electronic absorption and emission properties of this compound have not been specifically detailed in dedicated studies. Nevertheless, the UV-Vis absorption spectrum of the parent quinoxaline molecule exhibits characteristic bands in the ultraviolet region, which can be attributed to π-π* and n-π* electronic transitions within the aromatic system. nih.gov The introduction of a methylamino group at the 2-position is expected to cause a bathochromic (red) shift in the absorption maxima (λmax) due to the electron-donating nature of the amine group extending the π-conjugation.

Studies on other substituted quinoxalines have demonstrated that the position and nature of substituents significantly influence their photophysical properties. nih.gov For instance, the absorption and emission wavelengths are sensitive to solvent polarity, indicating changes in the dipole moment upon electronic excitation. iucr.org It is plausible that this compound would also exhibit such solvatochromic behavior.

Table 1: Predicted UV-Vis Absorption Characteristics of this compound

| Transition Type | Expected Wavelength Range (nm) | Notes |

|---|---|---|

| π-π* | 300-350 | High intensity absorption, characteristic of the aromatic system. |

Note: This table is predictive and based on data from related quinoxaline compounds.

X-ray Crystallography for Solid-State Structure Determination

To date, a single-crystal X-ray diffraction study for this compound has not been reported in the Cambridge Structural Database or other publicly available crystallographic resources. Such a study would be invaluable for definitively determining its solid-state conformation, including bond lengths, bond angles, and torsional angles.

In the absence of direct data, insights can be gleaned from the crystal structure of the closely related compound, N-(3-Methylphenyl)quinoxalin-2-amine monohydrate. nih.gov This compound crystallizes in the monoclinic space group P21/c. The quinoxaline system is nearly planar, and the crystal packing is stabilized by a network of intermolecular interactions, including N-H···O and O-H···N hydrogen bonds, as well as π-π stacking interactions. It is reasonable to hypothesize that this compound would also exhibit a planar quinoxaline core and engage in similar intermolecular hydrogen bonding and stacking interactions in the solid state.

Elemental Composition Analysis

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Percentage Composition (%) |

|---|---|---|---|---|

| Carbon | C | 12.01 | 108.09 | 68.77 |

| Hydrogen | H | 1.008 | 9.072 | 5.70 |

| Nitrogen | N | 14.01 | 42.03 | 26.53 |

| Total | | | 159.19 | 100.00 |

This theoretical data would serve as a benchmark for experimental validation via techniques such as combustion analysis.

Computational Chemistry and Theoretical Investigations

Thermodynamic and Spectroscopic Property Prediction

Computational methods are also employed to predict various thermodynamic and spectroscopic properties, providing a theoretical basis for experimental observations.

The redox potential of a molecule is a measure of its tendency to acquire electrons and be reduced. Computational electrochemistry, often using DFT methods, can predict these potentials with considerable accuracy. The calculation typically involves a thermodynamic cycle that links the Gibbs free energy of the species in the gas phase with its solvation free energy in a solvent.

For quinoxaline (B1680401) derivatives, the redox potential is calculated relative to a reference electrode, such as the normal hydrogen electrode (NHE). For 3-aminoquinoxalin-2(1H)-one, the calculated redox potential is -0.254 eV. The negative value indicates that the reduced form has a greater tendency to be oxidized by donating electrons, a characteristic attributed to the electron-donating nature of the amino group. It is expected that N-methylquinoxalin-2-amine would exhibit a similar, though slightly modulated, redox potential due to the electronic effects of the N-methyl group.

| Compound | Calculated Redox Potential (E⁰ vs. SHE, eV) |

|---|---|

| 3-aminoquinoxalin-2(1H)-one | -0.254 |

| Compound | Calculated Dipole Moment (Debye) |

|---|---|

| 3-aminoquinoxalin-2(1H)-one | 4.25 |

Theoretical vibrational frequency calculations are instrumental in interpreting experimental infrared (IR) spectra. These computations can predict the frequencies and intensities of the fundamental vibrational modes of a molecule. For this compound, a secondary amine, characteristic vibrational modes are expected.

N–H Stretch : Secondary amines typically show a single, weak absorption band in the region of 3350–3310 cm⁻¹. orgchemboulder.com

N–H Bend : This vibration can sometimes be observed, though it is more prominent in primary amines.

C–N Stretch : Aromatic amines exhibit a C–N stretching vibration that is usually strong and appears in the 1335–1250 cm⁻¹ region. orgchemboulder.com

N–H Wag : A strong, broad band due to N–H wagging is observed for primary and secondary amines in the 910–665 cm⁻¹ range. orgchemboulder.com

Quantum chemical calculations, such as those using the 3-21G basis set, can compute these frequencies, although correction factors are often applied to improve agreement with experimental data. researchgate.net

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Characteristics |

|---|---|---|

| N–H Stretch | 3350–3310 | Single, weak band |

| C–N Stretch (Aromatic) | 1335–1250 | Strong band |

| N–H Wag | 910–665 | Strong, broad band |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a critical tool for elucidating complex reaction mechanisms, allowing for the study of reaction pathways, intermediates, and transition states that are transient and difficult to observe experimentally. For quinoxaline derivatives, this includes investigating mechanisms such as C-H amination, reduction, and oxidation. nih.govmdpi.com

For instance, the electrochemical reduction of quinoxalin-2-one derivatives is proposed to occur at the pyrazine (B50134) ring in a pH-dependent two-electron process. semanticscholar.org The mechanism involves the initial protonation of a ring nitrogen, followed by electron acceptance to form a stable semiquinone radical intermediate, which is then further reduced. semanticscholar.org

A key aspect of modeling reaction mechanisms is the characterization of transition states. A transition state represents the highest energy point along a reaction coordinate, corresponding to a first-order saddle point on the potential energy surface. Computationally, a transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate that transforms reactants into products.

While specific transition state calculations for reactions involving this compound are not detailed in the available literature, such studies would be crucial for understanding its reactivity. For example, in a C-H functionalization reaction, computational modeling could identify the transition state for the key bond-forming step, providing insights into the reaction's feasibility, kinetics, and stereoselectivity.

Reaction Coordinate Analysis

Reaction coordinate analysis is a computational method used to investigate the mechanism of a chemical reaction by mapping the energetic profile along a specific reaction pathway. This pathway, known as the reaction coordinate, represents the progress of the reaction from reactants to products through a transition state. By calculating the energy at various points along this coordinate, a potential energy surface is generated, which allows for the identification of key stationary points such as local minima (reactants, intermediates, and products) and saddle points (transition states).

For a molecule like this compound, reaction coordinate analysis could be employed to study various transformations, such as its synthesis, degradation, or participation in further chemical reactions. For instance, the synthesis of this compound often involves the condensation of an o-phenylenediamine (B120857) derivative with a suitable carbonyl compound. A reaction coordinate analysis of this process would elucidate the energy barriers associated with the formation of the quinoxaline ring and the subsequent N-methylation.

Table 1: Illustrative Energy Profile for a Hypothetical Reaction of this compound

| Reaction Coordinate | Structure | Relative Energy (kcal/mol) |

| 0 | Reactants | 0.0 |

| 0.2 | Reactant Complex | -2.5 |

| 0.5 | Transition State 1 | +15.8 |

| 0.8 | Intermediate | -5.1 |

| 1.0 | Transition State 2 | +10.2 |

| 1.2 | Product Complex | -8.7 |

| 1.4 | Products | -12.0 |

Note: The data in this table is illustrative and represents a hypothetical reaction pathway. Specific computational studies on the reaction coordinates of this compound were not found in the reviewed literature.

Non-Covalent Interaction Analysis (e.g., Atom in Molecules (AIM), Reduced Density Gradient (RDG) Approaches)researchgate.net

Non-covalent interactions (NCIs) play a crucial role in determining the three-dimensional structure, stability, and intermolecular recognition of molecules. wikipedia.org Techniques such as the Quantum Theory of Atoms in Molecules (QTAIM), often referred to as Atoms in Molecules (AIM), and the Reduced Density Gradient (RDG) method are powerful computational tools for visualizing and characterizing these weak interactions. researchgate.netuni-rostock.de

Atom in Molecules (AIM): The AIM theory, developed by Richard Bader, analyzes the topology of the electron density to partition a molecule into atomic basins. comporgchem.comias.ac.in Critical points in the electron density, where the gradient is zero, are located and classified. Bond critical points (BCPs) between atoms are of particular interest as their properties, such as the electron density (ρ) and its Laplacian (∇²ρ), provide insight into the nature of the chemical bond. nih.gov For this compound, AIM analysis could be used to characterize the covalent bonds within the quinoxaline ring and the methylamino substituent, as well as any intramolecular non-covalent interactions, such as hydrogen bonds or van der Waals contacts.

Reduced Density Gradient (RDG): The RDG method is particularly adept at identifying and visualizing weak non-covalent interactions in real space. jussieu.fr It involves plotting the reduced density gradient against the electron density. Regions of low electron density and low reduced density gradient are indicative of non-covalent interactions. These interactions can be further classified by analyzing the sign of the second eigenvalue (λ₂) of the Hessian of the electron density. Negative values of sign(λ₂)ρ indicate attractive interactions like hydrogen bonds, while positive values suggest repulsive steric clashes. wikipedia.org For this compound, RDG analysis would be valuable for visualizing potential intermolecular interactions in a crystal lattice or in a complex with a biological target, highlighting regions of hydrogen bonding, π-π stacking, and van der Waals forces. uni-rostock.de

Table 2: Typical AIM Parameters for Different Interaction Types

| Interaction Type | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) |

| Covalent | > 0.200 | < 0 |

| Hydrogen Bond | 0.002 - 0.040 | > 0 |

| van der Waals | < 0.010 | > 0 |

Note: This table provides typical ranges for AIM parameters and does not represent specific calculated values for this compound.

Electron Localization Function (ELF) Analysisresearchgate.net

The Electron Localization Function (ELF) is a theoretical tool used to visualize and understand the electron pairing and localization in a molecule. jussieu.fr It provides a measure of the probability of finding an electron in the vicinity of a reference electron with the same spin. High ELF values, approaching 1, indicate regions of high electron localization, which are typically associated with atomic cores, covalent bonds, and lone pairs. researchgate.net Conversely, low ELF values signify regions of delocalized electrons.

For this compound, an ELF analysis would offer a detailed picture of its electronic structure. It would allow for the visualization of the covalent bonds within the quinoxaline scaffold, including the C-C and C-N bonds of the aromatic rings. Furthermore, it would clearly depict the localization of the lone pair of electrons on the nitrogen atoms and the nature of the N-H and C-H bonds in the methylamino substituent. This method is particularly useful for distinguishing between different types of chemical bonds and for identifying regions of high electron density that are susceptible to electrophilic attack. The topological analysis of the ELF field can define basins of attractors, which correspond to these localized electronic domains. nih.gov

Table 3: Illustrative ELF Basin Populations for this compound

| Basin Type | Description | Integrated Electron Population (e) |

| C(core) | Carbon core electrons | ~2.0 |

| N(core) | Nitrogen core electrons | ~2.0 |

| V(C,C) | Carbon-Carbon bond | ~2.0 - 2.8 |

| V(C,N) | Carbon-Nitrogen bond | ~1.8 - 2.5 |

| V(N,H) | Nitrogen-Hydrogen bond | ~1.9 |

| V(C,H) | Carbon-Hydrogen bond | ~1.9 |

| V(N) | Nitrogen lone pair | ~2.2 |

Note: The data in this table is illustrative and represents expected electron populations in ELF basins. Specific computational studies on the ELF of this compound were not found in the reviewed literature.

Tautomeric Equilibrium Studiesnih.gov

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and the location of a double bond. clockss.org For this compound, the most relevant tautomerism is the amine-imine equilibrium. The amine tautomer is the structure as named, while the imine tautomer would involve the migration of a proton from the exocyclic nitrogen to one of the ring nitrogens, with a corresponding shift in the double bonds within the quinoxaline ring system.

Computational studies are invaluable for investigating tautomeric equilibria by calculating the relative energies of the different tautomers. These calculations can predict the most stable tautomer under different conditions (e.g., in the gas phase or in various solvents) and can provide the energy barrier for the interconversion between them. The stability of each tautomer is influenced by factors such as aromaticity, conjugation, intramolecular hydrogen bonding, and solvation effects. For this compound, it is expected that the amine form is the more stable tautomer due to the preservation of the aromaticity of the quinoxaline ring. However, the imine form may be accessible and could play a role in its chemical reactivity.

Table 4: Hypothetical Relative Energies of this compound Tautomers

| Tautomer | Structure | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Water |

| Amine | This compound | 0.0 | 0.0 |

| Imine-1 | 1-methyl-1,4-dihydroquinoxalin-2-imine | +8.5 | +6.2 |

| Imine-2 | 4-methyl-1,4-dihydroquinoxalin-2-imine | +7.9 | +5.8 |

Note: The data in this table is hypothetical and for illustrative purposes. Specific computational studies on the tautomeric equilibrium of this compound were not found in the reviewed literature.

Coordination Chemistry of N Methylquinoxalin 2 Amine and Its Derivatives

Ligand Design and Synthesis for Metal Complexation

There is no specific information available in the search results regarding the design and synthesis of N-methylquinoxalin-2-amine as a ligand for metal complexation. Research on quinoxaline (B1680401) derivatives often involves modifying the quinoxaline core to create multidentate ligands, such as Schiff bases, for enhanced coordination capabilities with various metal ions nih.gov. However, studies detailing these strategies specifically for this compound are not present.

Metal Complex Formation and Characterization

No studies were found that detail the formation and characterization of metal complexes specifically with this compound. The literature describes complexes with other derivatives, such as 2-(N-methylpyridyl)-3-pyridyl quinoxaline, which has been used to synthesize Ruthenium(II) complexes rsc.org.

Types of Metal Ions and Oxidation States

There is no information on the specific types of metal ions or their oxidation states that form complexes with this compound. Research on the broader class of quinoxaline derivatives shows complexation with a variety of transition metals, including Co(II), Ni(II), Cu(II), Zn(II), Mn(II), Fe(III), and Ru(II) nih.govrsc.orgresearchgate.neteurjchem.com.

Ligand Coordination Modes (e.g., Monodentate, Polydentate, Bidentate, Tridentate)

The coordination modes of this compound have not been experimentally determined or reported. Quinoxaline-based ligands can act as monodentate, bidentate, or polydentate ligands depending on their substituent groups nih.govisca.in. For example, 2-(2′-pyridyl)quinoxaline acts as a bidentate chelating ligand isca.in.

Geometry of Coordination Complexes (e.g., Octahedral, Square Planar, Trigonal Bipyramidal)

Without experimental data on its metal complexes, the coordination geometry of this compound complexes remains uncharacterized. Complexes of other quinoxaline derivatives have been shown to adopt various geometries, including tetrahedral, square-planar, and octahedral structures, based on the metal ion and the specific ligand structure researchgate.neteurjchem.comresearchgate.net.

Spectroscopic Studies of Metal Complexes (e.g., UV-Vis, NMR, FTIR, EPR)

No spectroscopic data (UV-Vis, NMR, FTIR, or EPR) for metal complexes of this compound are available. Such studies are common for characterizing related quinoxaline complexes. For instance, Ru(II) complexes of 2-(N-methylpyridyl)-3-pyridyl quinoxaline were characterized by optical methods and NMR, showing intense π→π* transitions in the UV region and metal-to-ligand charge transfer (MLCT) bands in the visible region rsc.org. FTIR spectroscopy is often used to confirm the coordination of nitrogen atoms in the quinoxaline ring to the metal center in other derivative complexes scirp.org.

Theoretical Studies of Coordination Compounds

There are no theoretical or computational studies, such as Density Functional Theory (DFT) calculations, reported for coordination compounds of this compound. DFT has been employed to determine the optimum geometry and reactivity parameters for complexes of other, more complex quinoxaline-based ligands nih.govisca.me.

Electronic Structure and Bonding in Metal Complexes

This section would delve into the nature of the metal-ligand bond between various metal ions and this compound. An analysis of spectroscopic data, such as UV-Visible and infrared spectroscopy, would be crucial to understand the electronic transitions and vibrational modes affected by coordination. The discussion would focus on aspects like:

Ligand Field Theory: Describing the splitting of d-orbitals of the metal center upon coordination with this compound and how this influences the electronic and magnetic properties of the complex.

Charge Transfer Bands: Identifying and interpreting ligand-to-metal (LMCT) or metal-to-ligand (MLCT) charge transfer bands, which provide insight into the electronic interplay between the metal and the ligand.

Magnetic Properties: Presenting magnetic susceptibility data to determine the spin state of the metal centers in the complexes, which is a direct consequence of the ligand field strength and the electronic configuration of the metal.

A representative data table that would be included in this section is presented below, which would be populated with experimental data from future studies.

| Metal Complex | Metal Ion | Key UV-Vis Peaks (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Magnetic Moment (μB) |

| Hypothetical Data | ||||

| [M(this compound)₂Cl₂] | M = Co(II) | λ₁, λ₂, λ₃ | ε₁, ε₂, ε₃ | ~4.5 |

| [M(this compound)₂Cl₂] | M = Ni(II) | λ₁, λ₂, λ₃ | ε₁, ε₂, ε₃ | ~3.2 |

| [M(this compound)₂Cl₂] | M = Cu(II) | λ₁, λ₂ | ε₁, ε₂ | ~1.9 |

Computational Prediction of Coordination Geometries

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting and understanding the three-dimensional structures of metal complexes. nih.gov This subsection would focus on theoretical studies aimed at elucidating the preferred coordination geometries of this compound with different metal ions. Key areas of discussion would include:

Optimized Geometries: Presentation of computationally optimized structures, including bond lengths, bond angles, and dihedral angles.

Coordination Numbers and Geometries: Predicting the likely coordination numbers (e.g., 4, 5, or 6) and the resulting geometries (e.g., tetrahedral, square planar, trigonal bipyramidal, or octahedral).

Frontier Molecular Orbitals (HOMO-LUMO): Analysis of the highest occupied and lowest unoccupied molecular orbitals to understand the electronic stability and reactivity of the complexes.

A sample interactive data table that would be populated with computational results is shown below.

| Metal Complex | Predicted Geometry | Key Bond Lengths (Å) | Key Bond Angles (°) | HOMO-LUMO Gap (eV) |

| Hypothetical Data | ||||

| [Co(this compound)₂Cl₂] | Tetrahedral | Co-N, Co-Cl | N-Co-N, Cl-Co-Cl | 2.5 |

| [Ni(this compound)₂Cl₂] | Square Planar | Ni-N, Ni-Cl | N-Ni-N, Cl-Ni-Cl | 2.8 |

| [Cu(this compound)₂Cl₂] | Distorted Square Planar | Cu-N, Cu-Cl | N-Cu-N, Cl-Cu-Cl | 2.2 |

Applications of Metal Complexes in Catalysis

The catalytic activity of transition metal complexes is a cornerstone of modern chemistry. This section would explore the potential of this compound metal complexes as catalysts in various organic reactions. The discussion would be structured around:

Types of Catalytic Reactions: Investigating reactions such as oxidation, reduction, cross-coupling, and polymerization where these complexes could serve as catalysts.

Reaction Efficiency and Selectivity: Reporting on catalytic turnover numbers (TON), turnover frequencies (TOF), and the chemo-, regio-, and stereoselectivity of the catalyzed reactions.

Mechanistic Insights: Proposing catalytic cycles based on experimental or computational evidence to understand the role of the metal complex in the reaction mechanism.

Below is an example of a data table that would summarize the catalytic performance of these hypothetical complexes.

| Metal Complex Catalyst | Reaction Type | Substrate | Product | Conversion (%) | Selectivity (%) |

| Hypothetical Data | |||||

| [Cu(this compound)₂Cl₂] | Oxidation | Catechol | o-Quinone | 95 | >99 |

| [Pd(this compound)₂(OAc)₂] | Suzuki Coupling | Aryl halide | Biaryl | 85 | >98 |

Applications in Advanced Organic Synthesis and Materials Science

Role as Versatile Synthetic Intermediates

The quinoxaline (B1680401) core is a fundamental structural unit for chemists and biochemists, and N-methylquinoxalin-2-amine serves as a key intermediate in the elaboration of more complex molecules. nih.gov The synthesis of quinoxaline derivatives often begins with the condensation of o-phenylenediamines with α-dicarbonyl compounds. nih.govresearchgate.net Specifically, 2-aminoquinoxalines can be efficiently synthesized through one-pot reactions of ortho-phenylenediamines with aldehydes under aerobic oxidation conditions. nih.gov

Once formed, the amino group of this compound is a prime site for further functionalization. For instance, amino groups on the quinoxaline ring can be readily acylated to form amides. nih.gov This reaction is a common strategy to build more complex molecular frameworks. For example, a series of N-substituted quinoxaline-2-carboxamides were prepared by reacting quinoxaline-2-carboxylic acid with various amines, showcasing the utility of the amine linkage in creating diverse chemical libraries. mdpi.com Similarly, this compound can act as a nucleophile in condensation reactions, allowing for the construction of new carbon-nitrogen bonds, a cornerstone of organic synthesis. sapub.org The synthesis of N-cyclohexyl-3-aryl-quinoxaline-2-amines demonstrates how the amino group can be used to introduce bulky and functionalized substituents onto the quinoxaline core. sapub.org

Scaffold for Constructing Complex Molecular Architectures

The rigid, planar structure of the quinoxaline ring system makes it an excellent scaffold for the construction of intricate, three-dimensional molecules with defined spatial arrangements. researchgate.net This characteristic is widely exploited in medicinal chemistry to design molecules that can interact with specific biological targets. mdpi.comresearchgate.net this compound provides a starting point for building these complex architectures, with the N-methylamino group serving as a key anchor point for synthetic elaboration.

Late-Stage Modification Strategies

Late-stage modification, the introduction of functional groups into a complex molecule at a late stage of the synthesis, is a powerful tool in drug discovery and materials science. The quinoxaline scaffold is amenable to such modifications, allowing for the rapid generation of analogues with diverse properties. Direct C-H functionalization has emerged as a highly efficient method for modifying the quinoxaline core. nih.gov Specifically, the C3 position of quinoxalin-2(1H)-ones can be functionalized through various methods, including photocatalytic reactions, providing a direct route to C3-substituted derivatives. acs.orgnih.gov

While these examples are on the quinoxalin-2-one system, the principles are relevant to this compound. The amino group itself offers opportunities for late-stage diversification. For instance, amino derivatives of quinoxaline 1,4-dioxides can undergo acylation with acid chlorides to form amides. nih.gov Another powerful technique involves the conversion of the amino group into a diazonium salt, which can then be replaced by a variety of substituents, such as halogens, via the Sandmeyer reaction. nih.gov This classical transformation allows for the introduction of a wide range of functional groups that would be difficult to incorporate otherwise, highlighting the versatility of the amino-substituted quinoxaline scaffold in late-stage modification strategies.

Polymer Chemistry Applications (e.g., N-alkoxyamines in Radical Polymerization)

While the direct conversion of this compound into an N-alkoxyamine for nitroxide-mediated radical polymerization (NMP) is not extensively documented, the broader class of quinoxaline derivatives has found significant applications in polymer chemistry, particularly as photoinitiators. mdpi.comwikipedia.org NMP is a controlled radical polymerization technique that utilizes N-alkoxyamines as initiators to produce polymers with well-defined architectures and low polydispersity. wikipedia.org The process relies on the reversible homolysis of the C-O bond in the alkoxyamine to generate a propagating radical and a stable nitroxide radical. wikipedia.orgicp.ac.ru

More directly relevant to the quinoxaline structure, various quinoxaline derivatives have been investigated as highly effective photoinitiators for both free radical and cationic polymerizations. mdpi.com These compounds can absorb UV or visible light and generate reactive species that initiate the polymerization process. mdpi.com For instance, triphenylamine-modified quinoxalines have been reported to exhibit high two-photon absorption values, making them suitable for two-photon initiated polymerization, a technique used for high-resolution 3D printing. mdpi.com The mechanism often involves the quinoxaline acting as a photosensitizer, which, upon excitation, participates in a hydrogen abstraction or electron transfer process to generate the initiating radicals. mdpi.com This application leverages the unique photochemical properties of the quinoxaline ring system, demonstrating its utility in the synthesis of advanced polymeric materials.

Applications in Advanced Materials (e.g., Organic Semiconductors, Electroluminescent Materials)

The electron-deficient nature of the pyrazine (B50134) ring within the quinoxaline structure makes its derivatives attractive candidates for use as electron-transporting materials in organic electronics. beilstein-journals.org this compound, with its combination of an electron-donating amino group and an electron-accepting quinoxaline core, fits the profile of a donor-acceptor (D-A) molecule, a class of compounds widely used in advanced materials.

Quinoxaline-based molecules have been successfully incorporated into organic light-emitting diodes (OLEDs). researchgate.net In these devices, the quinoxaline unit often serves as the acceptor part of a D-A system, and the emission color can be tuned by modifying the donor and acceptor components. researchgate.net For example, 2,3-di(thiophen-2-yl)quinoxaline amine derivatives have been synthesized and shown to be yellow-blue fluorescent materials with potential applications in organic electronics. researchgate.net The photophysical properties of these materials, such as their absorption and emission wavelengths, are dictated by an intramolecular charge transfer (ICT) transition from the donor (amine) to the acceptor (quinoxaline). researchgate.net

The theoretical and experimental investigation of the electronic properties of quinoxaline derivatives has provided insight into their suitability for these applications. researchgate.net Studies have shown that by carefully designing the molecular structure, it is possible to control the HOMO/LUMO energy levels, which is crucial for achieving efficient charge injection and transport in organic semiconductor devices. researchgate.net The promising photophysical properties of quinoxaline derivatives make them a focal point in the development of new materials for OLEDs, sensors, and other optoelectronic applications. nih.govmdpi.com

Below is a table summarizing the photophysical properties of a representative aminoquinoxaline compound, demonstrating the donor-acceptor characteristics relevant to materials science applications.

| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φem) | Application |

| Aminoquinoxaline QC1 | 483 | 557 | 0.44 | pH Sensor mdpi.com |

| 2,3-di(thiophen-2-yl) quinoxaline amine derivatives | 390-461 | 465-566 | - | Organic Electronics researchgate.net |

| Quinoxaline-based D-A-D systems | - | 539-671 | - | OLEDs researchgate.net |

Q & A

Q. What are the primary synthetic routes for N-methylquinoxalin-2-amine?

this compound can be synthesized via nucleophilic substitution of 2,3-dichloroquinoxaline (DCQX) with methylamine. DCQX, a cost-effective reagent, allows regioselective substitution at C2 or C3 positions depending on reaction stoichiometry and conditions. Alternative methods include alkylation of quinoxalin-2-amine derivatives using propargyl bromide or coupling reactions with amines under microwave or reflux conditions. CeO₂ nanoparticles have also been employed as catalysts for similar quinoxaline derivatives .

Q. How can the purity and structural integrity of this compound be validated?

Key analytical techniques include:

- ¹H/¹³C NMR spectroscopy to confirm substitution patterns and methyl group integration.

- IR spectroscopy to identify functional groups (e.g., N–H stretches at ~3445 cm⁻¹).

- HPLC or LC-MS for purity assessment and detection of byproducts. Refer to spectroscopic benchmarks from analogous quinoxaline derivatives (e.g., 3-methylquinoxalin-2-ones or chloro-substituted analogs) for comparative analysis .

Q. What solvents and catalysts are optimal for N-alkylation reactions in quinoxaline systems?

Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates with DCQX. Propargyl bromide is effective for N-alkylation, while CeO₂ nanoparticles improve yields in cyclization reactions. For amine coupling, microwave-assisted synthesis reduces reaction times compared to traditional reflux methods .

Advanced Research Questions

Q. How can regioselectivity be controlled during the synthesis of this compound derivatives?

Regioselectivity in DCQX-based reactions depends on:

- Stoichiometry : Excess methylamine favors mono-substitution at C2.

- Temperature : Lower temperatures (e.g., 0–25°C) reduce competing C3 substitution.

- Catalysts : CeO₂ nanoparticles promote selective cyclization in diamine-aldehyde-isocyanide systems. Kinetic studies comparing substitution rates at C2 vs. C3 are recommended to optimize conditions .

Q. What are the photostability and degradation pathways of this compound under UV/visible light?

Quinoxaline derivatives undergo photoreduction in the presence of amino acids (e.g., N-phenylglycine), forming imidazoquinoxalinone byproducts via radical intermediates. To assess photostability:

- Conduct UV-vis spectroscopy to monitor absorbance changes.

- Use LC-MS to identify degradation products.

- Compare kinetic data with 3-methylquinoxalin-2-ones, which exhibit similar photoreactivity .

Q. How should researchers address contradictory data in reaction yields for this compound synthesis?

Discrepancies may arise from:

- Impurity profiles (e.g., residual solvents or unreacted DCQX).

- Methodological variations (e.g., microwave vs. conventional heating). Mitigation strategies:

- Perform comparative studies using standardized protocols.

- Use high-purity reagents and validate via control experiments.

- Analyze byproducts using tandem MS or 2D NMR .

Q. What are the risks of nitrosamine formation in this compound, and how can they be mitigated?

Secondary amines (like this compound) may react with nitrosating agents (e.g., nitrites) to form carcinogenic nitrosamines. Risk assessment steps:

- Screen raw materials for nitrite contamination.

- Avoid shared equipment with nitrosamine-producing processes.

- Use EMA/APIC guidelines for impurity profiling and limit testing .

Q. What mechanistic insights exist for the nucleophilic substitution of DCQX with methylamine?

The reaction likely proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, where the electron-deficient C2 position of DCQX is attacked by methylamine. Computational studies (e.g., DFT) can model transition states, while isotopic labeling (e.g., ¹⁵N-methylamine) may clarify kinetic isotope effects. Comparative studies with chloro-substituted quinoxalines suggest steric and electronic factors govern substitution rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.